1,3-Diarachidin
CAS No.: 59925-28-9
Cat. No.: VC14537058
Molecular Formula: C43H84O5
Molecular Weight: 681.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59925-28-9 |
|---|---|
| Molecular Formula | C43H84O5 |
| Molecular Weight | 681.1 g/mol |
| IUPAC Name | (2-hydroxy-3-icosanoyloxypropyl) icosanoate |
| Standard InChI | InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |
| Standard InChI Key | VFEKBHKRXKVKGN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
1,3-Diarachidin, systematically named (2-hydroxy-3-icosanoyloxypropyl) icosanoate, features two saturated 20-carbon arachidic acid chains. The glycerol backbone’s sn-2 position remains unesterified, contributing to the molecule’s amphiphilic properties. The compound’s stereochemistry is defined by the following identifiers:
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Standard InChI:
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 -
Canonical SMILES:
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
Physical and Solubility Characteristics
The compound exists as a solid at room temperature and demonstrates solubility in chloroform at concentrations up to 50 mg/mL. Its high molecular weight and long-chain fatty acid composition contribute to limited solubility in polar solvents, necessitating nonpolar solvents for experimental workflows.
Table 1: Physicochemical Properties of 1,3-Diarachidin
| Property | Value |
|---|---|
| CAS No. | 59925-28-9 |
| Molecular Formula | |
| Molecular Weight | 681.1 g/mol |
| IUPAC Name | (2-hydroxy-3-icosanoyloxypropyl) icosanoate |
| Physical State | Solid |
| Solubility | Chloroform (50 mg/mL) |
Synthesis and Natural Occurrence
Synthetic Pathways
1,3-Diarachidin is synthesized via enzymatic esterification of glycerol with arachidic acid. Industrial-scale production employs immobilized lipases (e.g., Rhizomucor miehei lipase) under controlled conditions to ensure positional specificity. The reaction typically occurs in anhydrous environments to prevent hydrolysis, with yields optimized through continuous water removal.
Natural Sources
The compound has been identified in enzymatically randomized pig lard, where lipase-mediated acyl migration redistributes fatty acids across glycerol positions. This natural occurrence underscores its relevance in studying lipid restructuring processes in animal fats.
Table 2: Synthesis Parameters for 1,3-Diarachidin
| Parameter | Condition |
|---|---|
| Catalyst | Immobilized lipase |
| Temperature | 50–60°C |
| Solvent | Tert-butanol |
| Reaction Time | 12–24 hours |
Research Applications in Lipid Science
Lipid Metabolism Studies
1,3-Diarachidin serves as a substrate for investigating lipase specificity, particularly enzymes targeting sn-1 and sn-3 positions. Its resistance to pancreatic lipase hydrolysis (which preferentially cleaves sn-1 and sn-3 bonds in triglycerides) makes it a useful control in kinetic assays.
Animal Fat Composition Analysis
Studies utilizing this compound have elucidated the structural diversity of pig lard triglycerides post-enzymatic treatment. By comparing natural and randomized lard profiles, researchers gain insights into lipid digestibility and nutritional properties.
| Supplier | Purity | Packaging |
|---|---|---|
| Alfa Chemistry | ≥98% | 10 mg to 1 g |
| Shanghai Hongye | ≥95% | 100 mg to 5 g |
Future Research Directions
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Lipidomics Profiling: Expand use in mass spectrometry-based lipid quantification.
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Industrial Applications: Explore roles in biodegradable lubricants or food additives.
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Comparative Studies: Investigate metabolic effects relative to shorter-chain diacylglycerols.
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